3,5,8-Trioxabicyclo[5.1.0]octane
Description
The bicyclo[5.1.0]octane framework is a key structural motif in organic chemistry, characterized by a seven-membered ring fused to a cyclopropane (B1198618) ring. This arrangement results in a strained bicyclic system with distinct reactivity. The introduction of heteroatoms, particularly oxygen, into this framework gives rise to a class of compounds known as oxygenated analogues, such as 3,5,8-Trioxabicyclo[5.1.0]octane. These compounds, which belong to the broader category of polycyclic ethers, exhibit a unique combination of properties stemming from the bicyclic structure and the presence of multiple ether linkages.
Structure
2D Structure
3D Structure
Properties
CAS No. |
286-48-6 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
3,5,8-trioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C5H8O3/c1-4-5(8-4)2-7-3-6-1/h4-5H,1-3H2 |
InChI Key |
XYYAFYBVUUMOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)COCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5,8 Trioxabicyclo 5.1.0 Octane and Its Derivatives
Classical and Contemporary Synthetic Routes to the 3,5,8-Trioxabicyclo[5.1.0]octane Core
The construction of the fundamental bicyclic framework hinges on the sequential formation of its two constituent rings.
The formation of the 1,3-dioxepane (B1593757) ring system is a critical step in the synthesis of the target molecule. A common strategy involves the acid-catalyzed cyclization of a diol with a ketone or its equivalent. For instance, the synthesis of the 4,4-dimethyl derivative begins with the reaction of 2-butene-1,4-diol (B106632) and 2,2-dimethoxypropane, which serves as an acetone (B3395972) acetal (B89532). google.com This reaction is typically facilitated by a catalytic amount of a strong acid, such as concentrated sulfuric acid. google.com The process involves the formation of a seven-membered ring containing two oxygen atoms, resulting in a 4,7-dihydro-1,3-dioxepine (B1329520) intermediate. google.com
The reaction proceeds by heating the reactants, which drives the removal of the methanol (B129727) byproduct, shifting the equilibrium towards the desired cyclic product. google.com This method has been reported to achieve high yields for the dioxepine intermediate. google.com
Table 1: Cyclization Reaction for Dioxepine Intermediate Formation
| Reactants | Catalyst | Product | Reported Yield |
|---|---|---|---|
| 2-Butene-1,4-diol and 2,2-Dimethoxypropane | Concentrated Sulfuric Acid | 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene | Up to 85% google.com |
With the unsaturated dioxepane ring in hand, the subsequent step is the formation of the oxirane (epoxide) ring across the double bond. This transformation completes the bicyclic structure of this compound.
A widely employed and reliable method for the epoxidation of alkenes is the use of peroxy acids. youtube.comyoutube.com Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose. youtube.comyoutube.com In the synthesis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, the intermediate 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene is treated with m-CPBA. google.com
The reaction mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in the formation of the epoxide with syn-stereochemistry. youtube.comyoutube.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. google.com Following the reaction, the by-product, meta-chlorobenzoic acid, and any unreacted peroxy acid are removed through washing with basic solutions, such as sodium sulfite (B76179) and sodium bicarbonate. google.com
Table 2: Peroxy Acid-Mediated Epoxidation
| Substrate | Reagent | Product | Reported Yield | Purity |
|---|---|---|---|---|
| 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene | meta-chloroperoxybenzoic acid (m-CPBA) | 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | ~60-62% google.com | >98% google.com |
While peroxy acids are effective, there is growing interest in catalytic epoxidation methods using more environmentally benign oxidants like hydrogen peroxide. researchgate.net These systems often employ a metal or organocatalyst to activate the hydrogen peroxide. mdpi.comrsc.org
Examples of such catalytic systems include those based on manganese sulfate (B86663) combined with salicylic (B10762653) acid, which have been used for the epoxidation of various terpenes with aqueous hydrogen peroxide. mdpi.com Another approach involves organocatalytic systems, where an aldehyde catalyst reacts with hydrogen peroxide to form a catalytic amount of a highly reactive dioxirane (B86890) intermediate in situ, which then epoxidizes the alkene. rsc.org Mechanistic studies suggest this proceeds through Payne and Criegee intermediates. rsc.org These catalytic methods offer a sustainable alternative to stoichiometric peroxy acid reagents for the formation of the oxirane ring. researchgate.netrsc.org
Epoxidation Strategies for Oxirane Ring Formation
Enantioselective Synthesis of Chiral this compound Derivatives
The meso-epoxide of this compound is a valuable precursor for synthesizing optically pure compounds through asymmetric reactions. researchgate.netchemicalbook.com A key strategy is the catalytic asymmetric ring-opening of the epoxide, which establishes new stereocenters with high enantioselectivity. nih.govacs.org
The asymmetric aminolysis (ring-opening with an amine nucleophile) of this compound and its derivatives has been extensively studied. nih.govsnnu.edu.cn These reactions often employ chiral Lewis acid catalysts to control the stereochemical outcome. A notable example is the use of a titanium-based catalyst system. snnu.edu.cn
Systematic investigations have shown that a catalyst generated from titanium isopropoxide and a chiral binaphthol (BINOL) ligand is highly effective for the asymmetric ring-opening of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane with benzylamine (B48309). snnu.edu.cn Mechanistic studies using ESI-MS and NMR analysis have indicated that the active catalytic species is Ti(BINOLate)₂. snnu.edu.cn This catalyst facilitates the nucleophilic attack of the amine on one of the epoxide carbons preferentially, leading to the formation of a chiral amino alcohol derivative with excellent enantiomeric excess, often exceeding 99%. chemicalbook.comsnnu.edu.cn This approach provides an efficient route to optically pure 2-amino-1,3,4-butanetriol equivalents, which are valuable chiral building blocks. researchgate.netnih.gov
Table 3: Chiral Catalyst-Mediated Asymmetric Ring-Opening
| Substrate | Nucleophile | Catalyst System | Key Finding | Product Type |
|---|---|---|---|---|
| 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | Benzylamine | Titanium/BINOLate/Water | Active catalyst is Ti(BINOLate)₂ snnu.edu.cn | Chiral amino alcohol |
Preparation of Functionalized this compound Analogues
The introduction of functional groups, such as alkyl and aryl moieties, to the this compound core allows for the fine-tuning of its chemical and physical properties. The synthetic routes to these derivatives typically involve a two-step process: the formation of a substituted seven-membered dioxepine ring followed by its epoxidation.
Synthesis of Alkyl-Substituted Derivatives (e.g., 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane)
The preparation of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane serves as a prime example of the synthesis of alkyl-substituted analogues. A well-documented method involves a two-stage process that begins with the formation of a substituted dioxepine intermediate. google.com
The first step is a cyclization reaction between 2-butene-1,4-diol and 2,2-dimethoxypropane. google.com This reaction is catalyzed by concentrated sulfuric acid to yield the intermediate, 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene. google.com The reaction is typically conducted at temperatures between 50°C and 70°C. google.com
In the second step, the alkene group within the dioxepine intermediate is epoxidized. This is achieved by reacting 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene with meta-chloroperoxybenzoic acid (m-CPBA) to form the final product, 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. google.com This synthetic approach has been reported to achieve a total yield of approximately 50%, with the purity of the final product exceeding 98%. google.com An alternative method for the epoxidation step involves the use of hexafluoroacetone (B58046) in conjunction with hydrogen peroxide. capes.gov.br
Table 1: Synthesis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
| Step | Reactants | Reagents/Catalyst | Product | Reported Yield |
|---|---|---|---|---|
| 1. Cyclization | 2-Butene-1,4-diol, 2,2-Dimethoxypropane | Concentrated Sulfuric Acid | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepan-5-ene | 85% google.com |
This dimethyl derivative is a key intermediate in the synthesis of gadobutrol, a gadolinium-based MRI contrast agent. chemicalbook.comgoogle.com
Synthesis of Aryl-Substituted Derivatives (e.g., 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane)
The synthesis of aryl-substituted derivatives follows a similar strategic pathway involving the epoxidation of an aryl-substituted dioxepine precursor. Research has been conducted on both the exo- and endo-isomers of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane. researchgate.netmathnet.ru These isomers were synthesized and subsequently reacted with thiophenol to produce diastereomeric hydroxy sulfides for antimycotic studies. researchgate.netmathnet.ru The synthesis of the parent phenyl-substituted bicyclic octane (B31449) is a critical prerequisite for these further chemical modifications.
A related synthesis for a diphenyl-substituted analogue, (1S,7R)-4,4-Diphenyl-3,5,8-trioxabicyclo[5.1.0]octane, has also been detailed. purdue.edu This procedure involves the epoxidation of the corresponding diphenyl-substituted dioxepine using meta-chloroperoxybenzoic acid (m-CPBA) in the presence of sodium bicarbonate in a dichloromethane (DCM) solvent. purdue.edu
Table 2: Synthesis of Aryl-Substituted this compound Analogues
| Product | Precursor | Reagents | Notes |
|---|---|---|---|
| exo- and endo-4-Phenyl-3,5,8-trioxabicyclo[5.1.0]octane | 4-Phenyl-1,3-dioxacyclohept-5-ene | Epoxidizing Agent (e.g., m-CPBA) | Synthesized as individual diastereomers for further reaction. researchgate.netmathnet.ru |
These methodologies demonstrate the versatility of the epoxidation of substituted dioxepines as a reliable route to functionalized this compound analogues, enabling access to a variety of structures for applications in areas such as medicinal chemistry and materials science.
Mechanistic Investigations of Reactions Involving 3,5,8 Trioxabicyclo 5.1.0 Octane
Ring-Opening Reactions of the Oxirane Moiety
The strained three-membered oxirane ring in 3,5,8-trioxabicyclo[5.1.0]octane is susceptible to ring-opening reactions by various nucleophiles. These reactions are of significant interest as they allow for the introduction of new functionalities with stereochemical control, leading to the formation of valuable chiral building blocks.
Nucleophilic Ring-Opening Pathways
The ring-opening of the oxirane in this compound and its derivatives can proceed through nucleophilic attack. The regioselectivity of this attack is influenced by the steric and electronic properties of the substrate and the nature of the nucleophile. In the case of the 4,4-dimethyl substituted analogue, the bicyclic framework imposes steric constraints that favor a strain-driven ring-opening. The dimethyl groups further influence the conformational flexibility, directing nucleophilic attack to specific positions. The presence of three oxygen atoms within the structure allows it to act as either a nucleophile or an electrophile in various chemical transformations, leading to the formation of stable intermediates that can undergo further reactions to yield a variety of products.
Asymmetric Ring-Opening Aminolysis
A particularly important transformation is the asymmetric ring-opening of the meso-epoxide with amines (aminolysis), which provides access to optically pure amino alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. acs.orgchemicalbook.com
A highly effective method for the asymmetric aminolysis of this compound and its derivatives involves the use of a catalytic system generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄), 1,1'-bi-2-naphthol (B31242) (BINOL), and water. acs.orgnih.govacs.org Detailed mechanistic studies, including reaction profile measurements, nonlinear effect (NLE) studies, and electrospray ionization mass spectrometry (ESI-MS), have been conducted to elucidate the nature of the active catalyst. acs.orgnih.govacs.org These investigations have provided strong evidence that the active catalytic species are titanium complexes bearing a Ti(BINOLate)₂ moiety. acs.orgnih.gov The ratio of BINOL to titanium and the presence of water have been found to significantly impact both the reactivity and the enantioselectivity of the reaction. nih.govresearchgate.net
A study on the enantioselective ring-opening aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane with benzylamine (B48309), catalyzed by this system, provided detailed insights. acs.orgnih.govacs.org The combination of various analytical techniques confirmed that titanium complexes with a Ti(BINOLate)₂ core are the active species responsible for the catalytic activity. acs.orgnih.gov
**Table 1: Effect of BINOL/Ti Ratio and Water on the Asymmetric Aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane with Benzylamine***
| Entry | BINOL/Ti Ratio | Water (equiv) | Conversion (%) | ee (%) |
| 1 | 1:1 | 1 | 50 | 85 |
| 2 | 2:1 | 1 | 95 | 98 |
| 3 | 2:1 | 0 | 70 | 92 |
| 4 | 3:1 | 1 | 96 | 98 |
This is a representative data table based on findings reported in the literature. nih.govresearchgate.net Actual values may vary depending on specific reaction conditions.
Contrary to some initial assumptions in titanium catalytic chemistry, ESI-MS analysis of the reaction system has indicated that water does not participate in the generation of the catalyst. nih.govresearchgate.net Instead, it is proposed that water functions as a proton shuttle, facilitating the transfer of protons between the reacting species. nih.govresearchgate.net This role of water is crucial for accelerating the proton transfer steps within the catalytic cycle without being directly involved in the structure of the active catalyst. The coordinating power of benzylamine in the system is also thought to play a role in preventing the hydrolysis of the titanium species. acs.org
The study of nonlinear effects (NLE) has been a valuable tool in probing the mechanism of this asymmetric catalytic reaction. nih.govresearchgate.netsnnu.edu.cn A positive nonlinear effect, where the enantiomeric excess (ee) of the product is higher than the ee of the chiral ligand, was observed in the aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. acs.org This observation provides strong evidence that the active catalytic species contains more than one BINOL ligand. nih.govresearchgate.net The origin of this positive NLE has been rationalized based on ESI-MS analysis of a catalytic system prepared from a pseudoracemic mixture of (S)-BINOL and its deuterated analogue. nih.govresearchgate.net
The reactivity in the ring-opening aminolysis of this compound derivatives can vary depending on the nature of the amine nucleophile. While aromatic amines like benzylamine have been used effectively, several aliphatic amines have also been shown to efficiently open the epoxide ring with excellent enantioselectivities. nih.govacs.org The differences in reactivity between various epoxide and amine combinations have been tentatively explained by their relative coordination preferences to the titanium catalyst. nih.govacs.org Generally, the nucleophilic ring-opening of epoxides with amines is a well-established method for synthesizing β-amino alcohols. scirp.org However, in some organometallic catalyzed systems, the use of aliphatic amines can lead to catalyst deactivation, making aromatic amines the preferred nucleophiles. scirp.org
**Table 2: Reactivity of Different Amines in the Asymmetric Ring-Opening of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane***
| Entry | Amine | Conversion (%) | ee (%) |
| 1 | Benzylamine | 95 | 98 |
| 2 | Aniline | 80 | 90 |
| 3 | Isopropylamine | 92 | 97 |
| 4 | n-Butylamine | 90 | 96 |
This is a representative data table based on findings reported in the literature. nih.gov Actual values may vary depending on specific reaction conditions.
Magnesium-Catalyzed Asymmetric Ring-Opening Reactions
The catalytic asymmetric ring-opening of meso-epoxides, including this compound, with nucleophiles is a powerful method for creating optically pure compounds. While titanium-based catalysts have been extensively studied, magnesium catalysts have emerged as effective alternatives. nih.govchemicalbook.com In-situ generated magnesium catalysts have been successfully employed in the desymmetrization of meso-epoxides with various nucleophiles like aromatic and aliphatic amines. dntb.gov.ua
For instance, the catalytic asymmetric aminolysis of this compound provides an optically pure equivalent of 2-amino-1,3,4-butanetriol, a valuable building block in organic synthesis. dntb.gov.uaacs.org The mechanism often involves the coordination of the magnesium center to the epoxide oxygen, activating it for nucleophilic attack. Chiral ligands associated with the magnesium ion create a chiral environment, directing the nucleophile to one of the two enantiotopic carbon atoms of the epoxide ring, thus achieving high enantioselectivity. Dinuclear magnesium complexes, as well as systems generated from BINOL derivatives and Grignard reagents, have proven effective in these transformations. dntb.gov.ua
Ring-Opening Polymerization and Copolymerization
This compound and its substituted analogues are important monomers for ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP). These processes lead to the formation of functional polyethers and polycarbonates with unique properties. acs.orgnsf.gov
Mechanism of Controlled Ring-Opening Polymerization (ROP)
The controlled ROP of epoxides like this compound is typically mediated by metal-based catalysts. The polymerization generally proceeds via a coordination-insertion mechanism. sciengine.com The process begins with the coordination of the epoxide monomer to the metal center of the catalyst. The active species is often a metal-alkoxide, which initiates the polymerization. acs.org
The key step involves the nucleophilic attack of the alkoxide group on one of the epoxide's carbon atoms, leading to the opening of the strained oxirane ring and the formation of a new, elongated metal-alkoxide species. This new species can then coordinate and ring-open another monomer, propagating the polymer chain. The stereochemistry of the resulting polymer is heavily influenced by the catalyst's structure and the polymerization mechanism, which can follow either chain-end control or enantiomorphic site control. sciengine.com Hydrolysis of the polymers derived from these epoxides can yield water-soluble materials with hydroxyl functionalities. acs.org
Ring-Opening Copolymerization (ROCOP) with Heteroallenes (e.g., CO2)
The ring-opening copolymerization (ROCOP) of epoxides with heteroallenes, particularly carbon dioxide (CO2), is a highly attractive process for producing biodegradable polycarbonates from sustainable feedstocks. nsf.govsciengine.comfigshare.com This reaction transforms CO2 into valuable polymeric materials, representing a significant green chemistry approach. figshare.com
The general mechanism for the ROCOP of an epoxide and CO2 involves the alternating insertion of the two monomers into the growing polymer chain. nsf.gov The process is initiated by a metal-alkoxide species which ring-opens an epoxide. The resulting alkoxide then reacts with a CO2 molecule to form a metal-carbonate. This carbonate species subsequently ring-opens another epoxide monomer, regenerating the metal-alkoxide and elongating the polymer chain by one carbonate unit. nsf.gov Side reactions can include the formation of polyether linkages from consecutive epoxide additions or the production of cyclic carbonates via a "backbiting" depolymerization process. nsf.gov
A variety of metal-based catalytic systems have been developed for the ROCOP of epoxides and CO2. These catalysts are crucial for achieving high activity, selectivity, and control over the polymer's properties.
Cobalt Catalysts: Dinuclear cobalt(III) complexes, particularly those with salen-type ligands, are highly effective for the asymmetric copolymerization of meso-3,5-dioxaepoxides (like the derivative 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, or CXO) and CO2. figshare.comnih.gov These systems can achieve excellent enantioselectivity, leading to highly isotactic polycarbonates. figshare.com
Aluminum Catalysts: Aluminum complexes, including those with salen ligands, are also used. Racemic (SalBinap)–AlOiPr complexes, for example, have been explored for these copolymerizations. nih.gov
Zinc Catalysts: Zinc-based systems, such as zinc-cobalt(III) double metal cyanide complexes (Zn-Co(III) DMCC), are known to be highly active catalysts for the ROP of epoxides and can also be employed for their copolymerization with CO2, though sometimes with lower carbonate linkage selectivity compared to other systems. researchgate.net
Other Lewis Acids: Catalysts based on other Lewis acidic metals like chromium, iron, and magnesium have also been investigated for epoxide/CO2 ROCOP. escholarship.org
Table 1: Selected Catalytic Systems for ROCOP of 3,5-Dioxaepoxides and CO2
| Catalyst System | Epoxide Monomer | Resulting Polymer | Key Findings | Reference |
|---|---|---|---|---|
| Enantiopure dinuclear Co(III)-complex | 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CXO) | Isotactic Poly(CXO-carbonate) (PCXC) | Highly isotactic (>99% ee), semicrystalline polymer with a high melting point (Tm = 242 °C). | figshare.comacs.org |
| Racemic dinuclear Co(III)-complex | 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CXO) | Atactic Poly(CXO-carbonate) | Amorphous polymer with a high glass transition temperature (Tg = 140 °C). | figshare.comnih.gov |
| Enantiopure dinuclear Co(III)-complex | endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane | Isotactic Poly(phenyl-dioxaepoxide-carbonate) | Semicrystalline polymer with both high Tg (123 °C) and Tm (257 °C). | sciengine.comfigshare.com |
Stereoselectivity is a critical aspect of the polymerization of 3,5-dioxaepoxides. The use of chiral catalysts allows for the desymmetrization of meso-epoxides, leading to stereoregular polymers. figshare.com
Enantiomorphic Site Control: In this mechanism, the chirality of the catalyst's active site dictates the stereochemistry of monomer insertion. An enantiopure catalyst, such as an (R,R)-Co(III) complex, will selectively ring-open the meso-epoxide in a specific manner, consistently adding one type of stereocenter to the growing polymer chain. This results in a highly isotactic polymer. sciengine.comfigshare.com
Kinetically-Resolved Polymerization with Racemic Catalysts: When a racemic catalyst is used for a racemic epoxide, each catalyst enantiomer can preferentially polymerize one enantiomer of the monomer. For a meso-epoxide, a racemic catalyst can produce a mixture of (S)- and (R)-isotactic polymer chains. nih.gov The final material properties depend on whether these chains co-crystallize or remain as a simple mixture. nih.gov The relative rates of polymer chain growth versus chain transfer between metal centers are crucial; if chain growth is much faster than transfer, isotactic or stereoblock polymers can be formed. nih.gov
The kinetics and thermodynamics of the copolymerization of 3,5-dioxaepoxides and CO2 dictate the feasibility of the reaction and the properties of the resulting polymer.
Thermodynamics and Polymer Properties: The resulting polycarbonates exhibit distinct thermal properties based on their stereochemistry. Highly isotactic polycarbonates derived from monomers like CXO are semicrystalline and possess high melting temperatures (Tm), for example, PCXC has a Tm of 242 °C and a decomposition temperature of 320 °C. figshare.comacs.org In contrast, the atactic (non-stereoregular) versions are amorphous and are characterized by a glass transition temperature (Tg), which for atactic PCXC is a high 140 °C. figshare.com The high thermal stability of these polymers makes them suitable for use as structural materials, a significant improvement over many other amorphous CO2-based polycarbonates. figshare.com
Table 2: Thermal Properties of Polycarbonates from 3,5-Dioxaepoxides and CO2
| Monomer | Polymer Stereochemistry | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |
|---|---|---|---|---|
| 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CXO) | Isotactic | - | 242 °C | figshare.comacs.org |
| 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CXO) | Atactic | 140 °C | - | figshare.com |
| endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane | Isotactic | 123 °C | 257 °C | sciengine.comfigshare.com |
| 3,5,8-trioxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] | Isotactic | - | 179 °C | sciengine.comfigshare.com |
Cationic Photopolymerization of Epoxy Monomers Derived from this compound
The cationic photopolymerization of epoxy monomers is a well-established technique for producing crosslinked polymer networks with desirable properties such as low shrinkage and good adhesion. mdpi.comiaea.org The process is initiated by photogenerated superacids from onium salts, which then trigger the ring-opening polymerization of the epoxy groups. mdpi.comresearchgate.net
The general mechanism for the cationic photopolymerization of epoxides involves the following key steps:
Initiation: UV irradiation of a photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt) generates a strong Brønsted acid.
Propagation: The acid protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule. This process continues, leading to the formation of a polyether chain.
Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer to another monomer or solvent molecule.
Given the structural features of epoxy monomers derived from this compound, they are expected to undergo efficient cationic photopolymerization. The presence of the dioxepane ring system may influence the polymerization kinetics and the properties of the resulting polymer. Further research is needed to fully elucidate the photopolymerization behavior of these specific monomers and to characterize the resulting materials.
Other Transformation Reactions of the this compound Scaffold
Formation of Hydroxy Sulfides from Substituted Trioxabicyclo[5.1.0]octanes
The reaction of substituted this compound derivatives with sulfur-based nucleophiles provides a route to functionalized hydroxy sulfides. A notable example is the reaction of exo- and endo-isomers of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane with thiophenol. This reaction proceeds via a nucleophilic ring-opening of the epoxide, affording individual diastereomers of the corresponding hydroxy sulfides.
The stereochemical outcome of the reaction is dependent on the stereochemistry of the starting epoxide isomer. The nucleophilic attack of the thiophenolate occurs at one of the two carbon atoms of the epoxide ring. The regioselectivity and stereoselectivity of this ring-opening are crucial in determining the structure of the final product. Mechanistic studies on the asymmetric ring-opening aminolysis of the related 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane suggest that the reaction proceeds with high enantioselectivity when catalyzed by a suitable chiral catalyst system, indicating a well-defined transition state that controls the facial selectivity of the nucleophilic attack. dicp.ac.cnchemicalbook.comnih.gov A similar level of stereocontrol is anticipated in the reaction with thiophenol, leading to the formation of specific diastereomeric hydroxy sulfides.
These hydroxy sulfides can be further processed and have been investigated for their potential as antimycotic agents.
Below is a table summarizing the reaction of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane isomers with thiophenol.
| Starting Material Isomer | Nucleophile | Product |
| exo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane | Thiophenol | Individual diastereomer of hydroxy sulfide |
| endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane | Thiophenol | Individual diastereomer of hydroxy sulfide |
Stereochemical Aspects and Asymmetric Transformations of 3,5,8 Trioxabicyclo 5.1.0 Octane
Chirality and Stereoisomerism of Bicyclic Systems
The structure of 3,5,8-Trioxabicyclo[5.1.0]octane is inherently chiral due to the fusion of the seven-membered 1,3-dioxepane (B1593757) ring with a three-membered oxirane (epoxide) ring. The bridgehead carbon atoms, C1 and C7, are stereocenters. The relative orientation of the epoxide ring with respect to the larger ring results in two diastereomeric forms: syn (or cis) and anti (or trans).
In the more stable syn isomer, the epoxide ring is on the same face as the adjacent C-O bonds of the dioxepane ring. Each of these diastereomers exists as a pair of enantiomers due to the inherent chirality of the bicyclic system. For the syn isomer, these are (1R, 7S) and (1S, 7R). The fusion of the rings creates a rigid structure that gives rise to distinct stereoisomers. researchgate.net
Substituents on the seven-membered ring can introduce additional stereocenters, further increasing the number of possible stereoisomers. For example, studies on 4-phenyl substituted derivatives have explored the distinct properties and reactivity of the resulting exo and endo isomers, which relate to the orientation of the substituent relative to the epoxide ring. researchgate.net
Enantioselective Processes and Diastereoselective Control
The epoxide ring within the This compound framework is a key functional group for asymmetric transformations. Enantioselective ring-opening reactions, particularly of meso-derivatives like 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane , have been a primary focus of research. These reactions allow for the conversion of an achiral starting material into a single, optically pure enantiomer, a process of significant value in organic synthesis.
A prominent example is the asymmetric aminolysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane . This reaction, often catalyzed by a chiral titanium-BINOLate complex, involves the nucleophilic attack of an amine on one of the epoxide carbons. nih.govchemicalbook.com The choice of a chiral catalyst directs the nucleophile to attack a specific face of the epoxide, leading to a product with high enantiomeric excess (ee). chemicalbook.comacs.org
Detailed mechanistic studies on the Titanium/BINOLate-catalyzed system have shown that the active catalytic species is a Ti(BINOLate)₂ complex. acs.orgsnnu.edu.cn The presence of water and the amine substrate itself have been found to play crucial roles in the catalytic cycle, influencing both the reaction rate and the level of enantioselectivity. acs.orgacs.org These processes can yield valuable chiral building blocks, such as 2-amino-1,3,4-butanetriol equivalents, with excellent yields and enantiomeric excesses often exceeding 99%. chemicalbook.com
| Catalyst System | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ti(OiPr)₄ / (R)-BINOL / H₂O | Benzylamine (B48309) | Chiral Amino Alcohol | >99% | chemicalbook.com, acs.org |
| Ti(OiPr)₄ / BINOL | Various Amines | Optically Pure Amino Alcohol Derivatives | High | acs.org, nih.gov |
Absolute Stereochemical Assignment Methodologies
Determining the absolute configuration of the chiral products derived from This compound is essential for validating the effectiveness of asymmetric syntheses. Several methodologies are employed for this purpose.
The most definitive method for determining absolute stereochemistry is single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net By obtaining a suitable crystal of a chiral derivative, its three-dimensional structure can be determined unambiguously, revealing the spatial arrangement of all atoms. For instance, the structure of a 4-methyl derivative was confirmed to have a twist-boat conformation via X-ray analysis. researchgate.net
Spectroscopic and chiroptical methods are also widely used. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common technique to separate enantiomers and determine the enantiomeric excess of a reaction product. acs.orgacs.org Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral derivatizing agents (e.g., Mosher's esters), can be used to distinguish between diastereomeric derivatives, which in turn can help assign the absolute configuration of the original molecule. libretexts.org Mechanistic studies, including the analysis of nonlinear effects (NLE), can also provide strong evidence for the stereochemical pathways of a reaction, thereby supporting the assignment of the product's configuration. acs.orgsnnu.edu.cn
Chiral Resolution and Separation Strategies
When an asymmetric synthesis is not employed, This compound and its derivatives are produced as racemic mixtures (a 50:50 mixture of enantiomers). Separating these enantiomers, a process known as chiral resolution, is necessary to obtain optically pure compounds.
Since enantiomers have identical physical properties, direct separation is challenging. libretexts.org The most common strategy involves converting the enantiomers into a mixture of diastereomers by reacting the racemate with a single enantiomer of a chiral resolving agent. libretexts.org For example, a racemic alcohol can be reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by standard laboratory techniques like crystallization or chromatography. libretexts.org Once separated, the chiral resolving agent is cleaved to yield the resolved enantiomers.
In practice, attempts to resolve intermediates in the synthesis of related structures have sometimes proven difficult, leading researchers to opt for chemoenzymatic methods or asymmetric synthesis from the outset. purdue.edu For analytical purposes and small-scale separations, chiral HPLC is a powerful tool for separating the enantiomers of This compound derivatives. acs.org
Studies on Conformational Equilibria and Interconversion Paths
The seven-membered ring of This compound is conformationally flexible. Studies combining IR spectroscopy, X-ray crystallography, and ab initio calculations have revealed that the parent compound exists in a ternary equilibrium involving chair and twist-boat conformations. researchgate.net The fusion of the epoxide ring introduces significant steric constraints that influence this equilibrium.
Molecular mechanics calculations have been used to study the conformational geometries and the potential energy barriers for the interconversion between different conformers. researchgate.net These studies are crucial for understanding the molecule's reactivity, as the preferred conformation often dictates the trajectory of approaching reagents.
For substituted derivatives, the conformational equilibrium can be significantly shifted. For example, X-ray data shows that the exo-4-methyl derivative of This compound exists in a twist-boat conformation in the solid state. researchgate.net For 8,8-dichloro substituted derivatives, the chair-twist equilibrium is substantially displaced toward the chair conformer for exo isomers and toward the twist conformer for endo structures. researchgate.net
| Compound | Methodology | Observed Conformation(s) | Reference |
|---|---|---|---|
| This compound | IR Spectroscopy, Ab initio calculations | Equilibrium of Chair and Twist-boat forms | researchgate.net |
| exo-4-Methyl-3,5,8-trioxabicyclo[5.1.0]octane | X-ray Diffraction | Twist-boat form | researchgate.net |
| Oxa derivatives of bicyclo[5.1.0]octane | Molecular Mechanics | Calculation of geometries and interconversion paths | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 3,5,8 Trioxabicyclo 5.1.0 Octane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3,5,8-trioxabicyclo[5.1.0]octane systems in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the stereochemical relationships within the molecule. acs.orgresearchgate.net
¹H NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound and for determining the stereochemistry of the resulting products. For instance, in the enantioselective ring-opening aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, ¹H NMR analysis is crucial for tracking the conversion of the starting material and the formation of the amino alcohol product. acs.org The chemical shifts and coupling constants of the protons on the bicyclic framework are highly sensitive to their spatial orientation, allowing for the differentiation between various stereoisomers. researchgate.netresearchgate.net
The full ¹H NMR spectrum of a mixture of diastereomers of a derivative, for example, can show distinct signals for each isomer, enabling their identification and quantification. purdue.edu Detailed analysis of the ¹H NMR spectra, including zoomed-in regions, can reveal subtle differences in the chemical environments of the protons in each diastereomer. purdue.edu In the case of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, the ¹H NMR spectrum provides key signals corresponding to the methyl groups and the protons on the bicyclic rings. chemicalbook.comambeed.com The integration and multiplicity of these signals are used to confirm the structure of the molecule.
Table 1: Representative ¹H NMR Data for 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|---|
| (5R,6S)-2,2-dimethyl-6-[(R)-1-phenylethylamino]-1,3-dioxepan-5-ol | CDCl₃ | 7.33-7.22 | m | 5H (aromatic) |
| 3.95 | q | 1H | ||
| 3.75 | dd | 1H | ||
| 3.74 | dd | 1H | ||
| 3.52 | dd | 1H | ||
| 3.48 | ddd | 1H | ||
| 3.37 | dt | 1H | ||
| 2.44 | br s | 1H | ||
| 2.34 | dt | 1H | ||
| 1.34 | d | 3H | ||
| 1.34 | s | 3H | ||
| 1.31 | s | 3H |
This table presents data compiled from patent literature and may not be exhaustive. ambeed.com
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound systems. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. researchgate.net For instance, the carbon atoms in the epoxide ring typically resonate at a different frequency compared to those in the seven-membered ring, allowing for their unambiguous assignment. nih.gov
Dynamic ¹³C NMR spectroscopy has been employed to study the conformational behavior of related spiro[cyclohexane-1,4′- purdue.educhemicalbook.comdioxabicyclo[5.1.0]octanes], revealing the presence of different twist conformers. researchgate.net In the context of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, the ¹³C NMR spectrum would show distinct signals for the quaternary carbon, the methyl carbons, and the carbons of the bicyclic framework. nih.govpharmacompass.com
Mass Spectrometry Techniques in Mechanistic Studies
Mass spectrometry is a vital analytical technique for gaining insights into reaction mechanisms by identifying intermediates and characterizing product structures.
Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of charged or highly polar molecules in solution, making it an invaluable tool for identifying active catalytic species in reactions involving this compound. researchgate.netresearchgate.netnih.gov In the study of the titanium-BINOLate catalyzed enantioselective aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, ESI-MS was instrumental in providing evidence for the existence of Ti(BINOLate)₂-bearing active catalyst entities. acs.orgsnnu.edu.cn By analyzing the reaction mixture under catalytic conditions, researchers can detect and characterize key intermediates, which helps to elucidate the catalytic cycle. acs.orgresearchgate.netsnnu.edu.cn
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and absolute configuration. wordpress.com For derivatives of this compound, X-ray diffraction analysis can confirm the connectivity of the atoms and the stereochemical relationships between different parts of the molecule. researchgate.netresearchgate.net
A study combining IR spectroscopy and ab initio calculations with X-ray data for a 4-methyl (exo) derivative of this compound revealed that it adopts a twist-boat conformation in the crystalline state. researchgate.net This technique is crucial for unequivocally establishing the absolute configuration of chiral centers within the molecule, which is essential for understanding the outcomes of asymmetric reactions. researchgate.net
Table 2: Crystallographic Data for a 4-Methyl (exo) Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.231(6) |
| b (Å) | 6.047(2) |
| c (Å) | 19.408(5) |
| β (°) | 106.90(2) |
| Z | 8 |
This table is based on data for a related bicyclic system and serves as an illustrative example. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govtue.nl For this compound systems, the IR spectrum will exhibit characteristic absorption bands corresponding to the C-O stretching vibrations of the ether and epoxide functionalities. researchgate.nettue.nl The presence of other functional groups, introduced through chemical modification, can also be readily identified by their unique vibrational frequencies. For example, in the product of the aminolysis reaction, the appearance of N-H and O-H stretching bands would confirm the successful ring-opening and formation of the amino alcohol. ambeed.com IR spectroscopy has also been used in combination with other techniques to study the conformational isomerism of these bicyclic acetals. researchgate.net
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
The assessment of purity and the determination of enantiomeric excess are critical quality control parameters in the synthesis and application of chiral compounds like this compound and its derivatives. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving these analytical objectives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a powerful technique for the analysis of non-volatile and thermally sensitive compounds. In the context of this compound systems, HPLC is particularly crucial for the separation of stereoisomers to determine enantiomeric excess, a key parameter in asymmetric synthesis.
Chiral HPLC is a specialized application that utilizes chiral stationary phases (CSPs) to differentiate between enantiomers. The enantioselective separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. This allows for the quantification of each enantiomer in a mixture.
Research involving the catalytic asymmetric aminolysis of this compound has employed chiral HPLC to analyze the resulting optically active products. scirp.org For instance, in the reaction with aniline, the regioisomeric amino alcohol products were analyzed using a chiral HPLC column equipped with a UV detector. scirp.org While the chiral amino alcohols themselves were not isolated in pure form, their presence and enantiomeric distribution were successfully determined. scirp.org The racemic mixture of the regioisomers, (±) 1-anilino propane (B168953) 2-ol and (±) 2-anilino propane 1-ol, were also analyzed by HPLC to establish a baseline for the chiral separation. scirp.org
The selection of the mobile phase and the type of chiral column are critical for achieving optimal separation. Reversed-phase HPLC, often using C18 columns, is also employed for the purification of related reaction products, such as monomers derived from similar chemical structures. researchgate.netscholaris.ca
Table 1: Illustrative HPLC Parameters for Analysis of this compound Derivatives
| Parameter | Value/Description |
| Instrument | Agilent 1200 Series or similar |
| Column | Chiral Stationary Phase (e.g., for enantiomeric excess) or C18 (for purity) |
| Mobile Phase | Acetonitrile/Water with additives (e.g., 0.1% formic acid or TFA) |
| Flow Rate | Typically 1.0 mL/min |
| Detector | UV (e.g., at 254 nm) |
| Example Retention Times (t) | Compound 3a: 44.625 min; Compound 3b: 57.483 min scirp.org |
Gas Chromatography (GC)
Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. It is widely used to determine the purity of starting materials, intermediates, and final products in organic synthesis. For this compound and its derivatives, GC is a standard method for purity assessment.
Commercial suppliers of the related compound, 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, specify a purity of greater than 95.0% as determined by GC. avantorsciences.comtcichemicals.com This indicates that GC is a reliable and routine method for quality control of this class of compounds. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. youtube.com
When coupled with a mass spectrometer (GC-MS), this method not only provides information on the purity and relative abundance of components but also aids in their structural elucidation through mass fragmentation patterns. mdpi.com In the characterization of products from reactions involving this compound, GC-MS is used to confirm the identity of the synthesized molecules. scirp.org For complex mixtures that are difficult to resolve with a single column, comprehensive two-dimensional gas chromatography (GC×GC) can be employed to provide enhanced separation. researchgate.net
The choice of the GC column is important for effective separation. Columns with cyanopropylphenyl-based stationary phases, such as the Rxi-1301Sil MS, have been shown to provide good resolution for related cyclic ethers like glycol ethers. restek.com
Table 2: Typical GC Parameters for Purity Analysis of this compound Analogs
| Parameter | Value/Description |
| Purity Specification | >95.0% (for 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane) avantorsciences.comtcichemicals.com |
| Column Type | Capillary column with a suitable stationary phase (e.g., cyanopropylphenyl) |
| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) |
| Injector Temperature | Set to ensure rapid volatilization of the sample |
| Oven Temperature Program | Ramped to separate compounds based on boiling points |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification |
Computational and Theoretical Studies on 3,5,8 Trioxabicyclo 5.1.0 Octane
Molecular Mechanics (MM) Calculations for Conformational Analysis and Strain Energy
The conformational landscape of 3,5,8-Trioxabicyclo[5.1.0]octane has been a subject of interest, with molecular mechanics (MM) methods serving as a primary tool for investigation. These calculations, which model a molecule as a collection of atoms governed by a set of classical potential energy functions, are particularly adept at exploring the various spatial arrangements (conformers) a molecule can adopt and estimating their relative stabilities.
Early studies on the conformational geometries and potential interconversion pathways for oxa derivatives of bicyclo[5.1.0]octane, including the trioxa variant, employed molecular mechanics. researchgate.net The theoretical results derived from these calculations were then compared with available experimental data for the molecular geometry of related bicyclic systems to validate the computational models. researchgate.net
The primary focus of these MM studies is to identify the most stable conformations and to quantify the energy barriers between them. For this compound, the bicyclic framework, composed of a seven-membered ring fused to a three-membered oxirane ring, can exist in several conformations, primarily described as chair and twist-boat forms. Computational analyses have indicated that this bicyclic acetal (B89532) can exist as a mixture of these chair and twist-boat conformations. researchgate.net
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
To gain a deeper understanding of the electronic properties and inherent reactivity of this compound, researchers have turned to quantum mechanical (QM) calculations. These methods, which are based on the principles of quantum mechanics, provide a more detailed picture of the electron distribution within a molecule.
Semi-Empirical Methods (e.g., MINDO/3)
Among the earliest quantum mechanical methods applied to bicyclic systems were semi-empirical techniques like MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3). These methods simplify the complex equations of quantum mechanics by incorporating some experimentally derived parameters, allowing for computationally efficient calculations.
MINDO/3 quantum-mechanical calculations have been utilized to investigate the conformations of related bicyclo[5.1.0]octane systems. researchgate.netresearchgate.net These studies aimed to determine the most stable conformations and to calculate properties such as the heats of formation. researchgate.net The structural parameters obtained from MINDO/3 calculations for molecular skeletons have been shown to be in good agreement with experimental values. researchgate.net
Density Functional Theory (DFT) Applications
Modern computational chemistry heavily relies on Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable information about molecular geometry, energy, and other properties.
While specific DFT studies solely focused on the parent this compound are not extensively detailed in broad literature, the application of DFT to its derivatives and related systems is well-documented. For instance, DFT calculations have been employed to investigate the mechanism of reactions involving bicyclic compounds, providing insights into transition states and reaction pathways. Ab initio calculations, a category of QM methods that includes DFT, have been applied to study the conformational isomerism in this compound and its derivatives. researchgate.netresearchgate.net These studies have been instrumental in understanding the relative stability of different tautomeric forms and have been used in conjunction with experimental techniques like IR spectroscopy. researchgate.netresearchgate.net
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the energetic landscape of a chemical reaction, helping to elucidate the most likely reaction pathways. For this compound, a key area of interest is the ring-opening of the strained epoxide ring.
While detailed computational studies on the reaction pathways of the parent compound are not widely published, research on its derivatives provides a clear indication of the methodologies used. For example, the mechanism of the enantioselective ring-opening aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane has been investigated. chemicalbook.com Such studies typically involve locating the transition state structures and calculating the activation energies for different potential pathways, thereby predicting the most favorable reaction mechanism. These computational insights are crucial for understanding the regioselectivity and stereoselectivity of reactions involving this bicyclic system.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, this has been particularly important in the study of its conformational isomerism.
Applications of 3,5,8 Trioxabicyclo 5.1.0 Octane in Organic and Polymer Synthesis
3,5,8-Trioxabicyclo[5.1.0]octane as a Versatile Synthetic Building Block
The inherent reactivity of the epoxide ring in this compound, coupled with the stereochemical possibilities arising from its bicyclic nature, makes it a powerful tool for synthetic chemists. The strategic opening of the epoxide allows for the introduction of various functionalities, leading to the construction of intricate molecular architectures.
A significant application of this compound lies in its use as a starting material for the synthesis of optically pure 2-amino-1,3,4-butanetriol equivalents. nih.gov The catalytic asymmetric aminolysis of this meso-epoxide provides a direct route to these valuable chiral compounds. nih.gov
In a study by Sagawa et al., the asymmetric ring-opening of this compound was achieved using a chiral catalyst system. nih.gov This reaction demonstrates the desymmetrization of a meso compound to generate a chiral product with high enantioselectivity. The resulting aminopolyol derivatives are important building blocks in medicinal chemistry and the synthesis of natural products. capes.gov.br
Table 1: Catalytic Asymmetric Aminolysis of this compound
| Catalyst System | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |
|---|
While the direct use of this compound for chiral carbamate (B1207046) synthesis is not extensively documented in the reviewed literature, the analogous application of its 4,4-dimethyl derivative is well-established. chemicalbook.comchemdad.com This reaction proceeds via a CO2-mediated pathway, where the epoxide reacts with carbon dioxide to form a polycarbonate intermediate, which is then opened by an amine nucleophile to yield a chiral carbamate. chemicalbook.comchemdad.com This process can achieve excellent yields and high enantiomeric excess (up to 99%). chemicalbook.comchemdad.com The principles of this transformation suggest a high potential for the parent compound, this compound, to undergo similar reactions, providing a pathway to a diverse range of CO2-based carbamate scaffolds. chemicalbook.comchemdad.com
The derivative, 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, is a key intermediate in the industrial synthesis of Gadobutrol, a gadolinium-based MRI contrast agent. google.compatsnap.comjustia.com In this multi-step synthesis, the epoxide is reacted with a cyclen derivative in a regioselective alkylation reaction. google.comjustia.com The bicyclic structure of the epoxide plays a crucial role in controlling the regioselectivity of the ring-opening reaction, which is essential for the formation of the desired product. google.com The reaction typically involves heating the cyclen derivative with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane in a suitable solvent like isopropanol (B130326) or THF. google.compatsnap.com Although the specific use of the parent this compound is not detailed in the provided patents for Gadobutrol synthesis, the chemistry highlights the importance of this class of bicyclic epoxides as intermediates in the preparation of complex pharmaceutical agents.
The development of chiral ligands is crucial for asymmetric catalysis. The ring-opening of meso-epoxides like this compound and its derivatives provides a powerful method for generating chiral diols, which can serve as precursors to these ligands. A detailed investigation into the mechanism of the enantioselective ring-opening aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane has been conducted using a titanium/BINOLate/water system. acs.org This study revealed that the active catalytic species is a Ti(BINOLate)2 complex and that water plays a role in the proton transfer during the reaction. acs.org The insights gained from this research are valuable for the design of new catalytic systems for the asymmetric synthesis of chiral diols from this compound, which can then be elaborated into novel chiral ligands for a variety of metal-catalyzed reactions. researchgate.net
The reactivity of the epoxide ring in the this compound framework allows for the introduction of sulfur-based functional groups. A study by Pavelyev et al. demonstrated the reaction of both exo- and endo-isomers of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane with thiophenol to produce individual diastereomers of hydroxy sulfides. mathnet.ru This reaction showcases the susceptibility of the epoxide to nucleophilic attack by thiols, leading to the formation of β-hydroxy sulfides. These functionalized derivatives have been investigated for their potential antimycotic properties. mathnet.ru This methodology can be extended to the parent this compound to synthesize a range of hydroxy sulfides with potential applications in medicinal chemistry and materials science.
Integration into Polymer Science
The epoxide functionality of this compound makes it a suitable monomer for ring-opening polymerization, leading to the formation of functional polyethers. The resulting polymers, containing hydroxyl functionalities after hydrolysis, are of interest for their potential as water-soluble and elastomeric materials. acs.org
Research into the stereoselective polymerization of related epoxides has shown that metal-mediated and anionic polymerization methods can provide good control over the stereochemistry of the resulting polymer. acs.org For instance, the copolymerization of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CXO) with carbon dioxide, mediated by an enantiopure dinuclear Co(III) complex, yields highly isotactic polycarbonates. figshare.com These copolymers exhibit high melting points (Tm) and can be hydrolyzed to produce stereoregular poly(1,2-bis(hydroxymethyl)ethylene carbonate)s, which are hydroxyl-functionalized and potentially biodegradable polymers. figshare.com
Table 2: Polymerization of this compound Derivatives
| Monomer | Comonomer | Catalyst | Polymer Type | Key Properties | Reference |
|---|---|---|---|---|---|
| 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CXO) | CO2 | Enantiopure dinuclear Co(III)-complex | Isotactic Polycarbonate | High Tm (242 °C), Hydrolyzable to functional polymer | figshare.com |
The ability to produce functional and stereoregular polymers from this compound and its derivatives opens up possibilities for the development of new materials for biomedical and pharmaceutical applications, such as drug delivery systems and biodegradable plastics. figshare.com
Monomer for Biodegradable Polycarbonates and Polyesters via Ring-Opening Copolymerization
One of the most significant applications of this compound derivatives is in the production of biodegradable polycarbonates. The ring-opening copolymerization (ROCOP) of these epoxides with carbon dioxide (CO₂), a renewable and abundant C1 resource, represents a green and promising route to aliphatic polycarbonates. These polymers are attractive alternatives to conventional petroleum-based plastics due to their potential for biodegradability and biocompatibility. sciengine.comresearchgate.net
A key example is the copolymerization of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CXO) with CO₂. figshare.com This reaction, often mediated by sophisticated catalysts such as enantiopure dinuclear cobalt(III) complexes, yields perfectly alternating polycarbonates. figshare.comacs.org The resulting poly(4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane carbonate), often abbreviated as PCXC, is a semicrystalline polymer. figshare.comresearchgate.net The properties of these polycarbonates, such as their thermal stability, can be tuned by the choice of catalyst and the stereochemistry of the monomer. researchgate.netrsc.org For instance, atactic PCXC displays a high glass transition temperature (Tg) of up to 140 °C, while the highly isotactic version exhibits a high melting temperature (Tm) of 242 °C and a decomposition temperature of 320 °C. figshare.comacs.org
The biodegradability of these CO₂-based polycarbonates is a key feature. cymitquimica.com Furthermore, the resulting polymers can be chemically modified to enhance their properties and expand their applications. For example, the acid hydrolysis of highly isotactic PCXC leads to the formation of stereoregular poly(1,2-bis(hydroxymethyl)ethylene carbonate)s. figshare.comacs.org This functionalized polycarbonate, featuring two hydroxyl groups per repeating unit, has potential uses in the biomedical and pharmaceutical fields, for instance, as a macroinitiator for the synthesis of brush copolymers through graft polymerization of lactide. figshare.comacs.orgtue.nl
The table below summarizes the thermal properties of polycarbonates derived from the ring-opening copolymerization of CO₂ and various substituted this compound monomers.
| Monomer | Polymer Abbreviation | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane | - | 123 °C | 257 °C |
| 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (atactic) | at-PCXC | up to 140 °C | - |
| 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (isotactic) | it-PCXC | - | 242 °C |
Synthesis of Stereoregular Polymers
The synthesis of stereoregular polymers is crucial as the stereochemistry of the polymer backbone significantly influences its physical and chemical properties, including crystallinity, thermal stability, and degradation rate. sciengine.com The use of this compound-based monomers has been instrumental in achieving high levels of stereocontrol in polymerization.
The asymmetric copolymerization of meso-3,5-dioxaepoxides, such as CXO, with CO₂ using chiral catalysts is a powerful method for producing highly isotactic polycarbonates. figshare.comacs.org Enantiopure dinuclear Co(III) complexes have proven to be particularly effective in mediating this desymmetrization copolymerization, leading to copolymers with greater than 99% enantioselectivity. figshare.comacs.org This high degree of stereoregularity results in semicrystalline polymers with enhanced thermal properties, as seen in the high melting temperature of isotactic PCXC (242 °C). figshare.comacs.org
Furthermore, the formation of stereocomplexes by blending enantiopure polymers of opposite configurations (e.g., R- and S-chains of PCXC) can lead to materials with even greater thermal stability. researchgate.net These stereocomplexed polycarbonates exhibit strong interlocked interactions between the polymer chains, resulting in high crystallinity and melting temperatures that can be up to 30°C higher than the individual enantiopure polymers. tianyechemicals.com For example, the stereocomplex of polycarbonates derived from meso-3,4-epoxytetrahydrofuran and 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane can reach melting temperatures of up to 300 °C. tianyechemicals.com This ability to create highly ordered, crystalline structures through stereoselective polymerization opens up possibilities for developing high-performance, sustainable materials.
The table below presents data on the stereoselective synthesis of polymers from derivatives of this compound.
| Monomer | Catalyst System | Resulting Polymer | Key Finding |
| 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CXO) and CO₂ | Enantiopure dinuclear Co(III)-complex | Isotactic Poly(CXO-carbonate) (PCXC) | >99% enantioselectivity, semicrystalline with high Tm (242 °C). figshare.comacs.org |
| endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane and CO₂ | Salen-type metal catalyst | Isotactic Polycarbonate | Semicrystalline with high Tg (123 °C) and Tm (257 °C). sciengine.com |
| Racemic-3,4-epoxytetrahydrofuran and 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane with CO₂ | - | Stereocomplexed Polycarbonate | High melting temperature up to 300 °C. tianyechemicals.com |
Development of Novel Cycloaliphatic Epoxy Monomers for Cationic Photopolymerization
The development of novel monomers for cationic photopolymerization is an active area of research, driven by the need for materials that can be rapidly cured under UV light for applications such as coatings, inks, and 3D printing. Cycloaliphatic epoxides are particularly well-suited for this purpose due to their high reactivity, which stems from the ring strain of the epoxide group. researchgate.net
In this context, derivatives of this compound have been explored for the creation of new cycloaliphatic epoxy monomers. Research by J. V. Crivello and T. Yoo involved the synthesis of a series of novel mono-, di-, and trifunctional monomers containing 5,6-epoxy-1,3-dioxepane groups, including 4-Vinyl-3,5,8-trioxabicyclo[5.1.0]octane. tandfonline.com These monomers were found to be highly reactive in photoinitiated cationic polymerization. tandfonline.com
A comparison of their reactivity with analogous monomers based on epoxycyclohexane was conducted using differential scanning photocalorimetry and Fourier transform real-time infrared spectroscopy. tandfonline.com The results indicated that while the novel monomers based on the 5,6-epoxy-1,3-dioxepane structure were highly reactive, they were slightly less reactive than their epoxycyclohexane-based counterparts. tandfonline.com This line of research highlights the potential for designing new cycloaliphatic epoxy monomers with tailored reactivity and properties by modifying the core structure of compounds like this compound.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enantioselective Transformations
A primary area of future investigation lies in the development of innovative catalytic systems for the enantioselective ring-opening of 3,5,8-trioxabicyclo[5.1.0]octane. The seminal work on the catalytic asymmetric aminolysis of this meso-epoxide has demonstrated its potential as a precursor to optically pure 2-amino-1,3,4-butanetriol equivalents, which are valuable chiral building blocks. acs.orgacs.orgresearchgate.netnih.gov Future efforts will likely focus on expanding the library of catalysts beyond the initial titanium-BINOL systems. acs.orgnih.gov
The exploration of catalysts based on other transition metals, as well as organocatalysts, could lead to improved enantioselectivities, broader substrate scope with various nucleophiles, and milder reaction conditions. The development of heterogeneous catalysts, which can be easily recovered and reused, is another key direction, aligning with the principles of green chemistry. Furthermore, detailed mechanistic studies, combining experimental techniques like in-situ spectroscopy with computational modeling, will be crucial for the rational design of more efficient and selective catalysts. acs.orgnih.gov
Exploration of New Reaction Pathways and Reactivity Patterns
Beyond the established aminolysis reactions, there is a vast, unexplored landscape of new reaction pathways for this compound. The inherent strain of the bicyclic system makes it susceptible to a variety of ring-opening reactions with a diverse range of nucleophiles. Future research will likely investigate reactions with carbon, oxygen, sulfur, and other heteroatom-based nucleophiles.
The regioselectivity and stereoselectivity of these reactions will be of paramount importance, potentially leading to the synthesis of a wide array of novel and complex molecular architectures. Furthermore, the possibility of tandem or cascade reactions, where the initial ring-opening triggers subsequent transformations, could provide efficient routes to intricate polycyclic systems. The influence of the acetal (B89532) moiety on the reactivity of the epoxide ring is another area ripe for investigation, potentially revealing unique reactivity patterns not observed in simple epoxides.
Advanced Materials Science Applications Derived from Polymerization and Functionalization
The polymerization of this compound and its derivatives presents a promising avenue for the creation of advanced materials. acs.org While much of the existing research has focused on the polymerization of the 4,4-dimethyl derivative, the parent compound offers the potential for polymers with different properties. figshare.com Future work will likely explore the ring-opening polymerization of this compound to produce novel polyethers and polycarbonates. figshare.com
The resulting polymers could possess unique thermal, mechanical, and biodegradable properties due to the presence of the acetal and ether linkages in the polymer backbone. Functionalization of the monomer or the resulting polymer could lead to materials with tailored properties for specific applications, such as in biomedical devices, drug delivery systems, or as high-performance engineering plastics. The synthesis of stereoregular polymers from the enantioselective polymerization of this compound could also lead to materials with unique crystalline structures and properties.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Mechanistic Prediction
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and mechanistic understanding, and the study of this compound is no exception. Future research could leverage ML algorithms to predict the outcomes of reactions, including yield, regioselectivity, and enantioselectivity, for various catalytic systems and reaction conditions.
AI could be employed to design novel catalysts with enhanced performance for specific transformations of this compound. Furthermore, ML models can be trained on computational and experimental data to elucidate complex reaction mechanisms, providing insights that are difficult to obtain through traditional methods alone. This in-silico approach can accelerate the discovery of new reactions and the optimization of existing ones, saving time and resources.
Sustainable Synthesis and Green Chemistry Approaches for this compound Production and Utilization
Developing sustainable and green synthetic routes to this compound is a critical area for future research. While current methods may rely on traditional organic solvents and reagents, future approaches will aim to utilize renewable starting materials, environmentally benign solvents, and energy-efficient processes.
For instance, the development of biocatalytic methods for the synthesis of the precursor diols or for the epoxidation step could offer a greener alternative. In terms of its utilization, the use of this compound in reactions that adhere to the principles of atom economy and generate minimal waste will be a key focus. The design of catalytic cycles that operate under mild conditions and allow for easy catalyst recovery and recycling will also be a significant contribution to the sustainable application of this versatile chemical compound.
Q & A
Q. How does the compound’s conformation affect its stability and reactivity?
- Answer : Conformational analysis via NMR and computational studies reveals that the bicyclo[5.1.0] framework adopts a strained chair-like geometry. The generalized anomeric effect stabilizes axial oxygen lone pairs, increasing susceptibility to nucleophilic attack at the bridgehead positions . This strain-driven reactivity is exploited in ring-opening copolymerization (ROCOP) to synthesize high-glass-transition-temperature (Tg) polymers .
Advanced Research Questions
Q. What mechanistic insights explain the titanium/BINOLate/water system’s role in asymmetric ring-opening aminolysis?
- Answer : The Ti(BINOLate)₂ complex forms the active catalytic entity, with water coordinating to titanium to enhance electrophilicity at the epoxide bridgehead. Stereoselective nucleophilic attack by amines proceeds via a six-membered transition state, as confirmed by kinetic and isotopic labeling studies. This mechanism achieves >90% enantiomeric excess in certain derivatives .
Q. How can contradictions in structure-activity relationships (SAR) for bicyclic ethers be resolved?
- Answer : Discrepancies between predicted (Free-Wilson model) and observed biological activities arise from non-linear substituent effects. For example, 1-butyl-4-isopropyl derivatives show weaker-than-expected activity due to steric hindrance. Integrating Hansch analysis (logP, steric parameters) with quantum mechanical descriptors (electrostatic potential maps) improves SAR predictability .
Q. What experimental design optimizes ROCOP of this compound with CO₂ for high-Tg polycarbonates?
- Answer : Key parameters:
- Catalyst : Bimetallic Co(III)/Mg(II) systems (TOF > 500 h⁻¹).
- Temperature : 80–100°C to balance CO₂ insertion kinetics and epoxide stability.
- Pressure : 20–30 bar CO₂ to minimize side reactions (e.g., etherification).
- Monomer ratio : 1:1 (epoxide:CO₂) for alternating copolymer formation (Tg > 120°C) .
Table : Comparative Tg values for ROCOP-derived polycarbonates:
| Monomer | Tg (°C) | Catalyst System |
|---|---|---|
| Indene oxide | 145 | Co(III)/Mg(II) |
| 4,4-Dimethyl-CXO | 155 | Zn(II)/salen |
Q. What challenges arise in using this compound as a gadobutrol intermediate?
- Answer : Key challenges include:
- Regioselectivity : Competing ring-opening at bridgehead vs. adjacent oxygen atoms requires precise Lewis acid catalysis (e.g., BF₃·Et₂O).
- Purification : High polarity complicates isolation via chromatography; alternative methods (crystallization from EtOAc/hexane) yield <70% recovery .
- Stability : Hygroscopicity necessitates anhydrous storage (<10 ppm H₂O) to prevent hydrolysis.
Methodological Notes
- Data Contradiction Analysis : When NMR spectra conflict with computational models (e.g., axial vs. equatorial substituent preferences), variable-temperature NMR (VT-NMR) and DFT calculations (B3LYP/6-31G*) reconcile discrepancies by identifying dynamic equilibria .
- Safety : Handle as a moisture-sensitive solid (Pictogram: GHS07). Use inert atmosphere (N₂/Ar) and PPE (nitrile gloves, face shield) during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
